molecular formula C7H7F2NO B1304699 3-(Difluoromethoxy)aniline CAS No. 22236-08-4

3-(Difluoromethoxy)aniline

Cat. No. B1304699
CAS RN: 22236-08-4
M. Wt: 159.13 g/mol
InChI Key: RSOFZRXRIPVBBM-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)aniline is a chemical compound that is part of the aniline family, characterized by the presence of a difluoromethoxy group (-OCHF2) attached to the benzene ring at the third position relative to the amino group (-NH2). This structural feature imparts unique physical, chemical, and spectroscopic properties to the molecule, which can be exploited in various applications, including the development of pharmaceuticals, agrochemicals, and functional materials .

Synthesis Analysis

The synthesis of 3-(Difluoromethoxy)aniline derivatives can be challenging due to the reactivity of the difluoromethoxy group. However, research has shown that metalation, a process involving the exchange of a hydrogen atom with a metal atom, can be a key step in the structural elaboration of such compounds. For instance, metalation of trifluoromethoxy-substituted anilines has been successfully achieved using organometallic reagents, leading to various functionalized products . Another approach involves the use of Togni reagent II, which allows for the introduction of the trifluoromethoxy group under mild conditions, as demonstrated in the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate .

Molecular Structure Analysis

The molecular structure of 3-(Difluoromethoxy)aniline derivatives has been studied using various spectroscopic techniques. For example, X-ray diffraction analysis has been employed to determine the planarity of the BODIPY core in a fluorescent dye derivative, which is crucial for its photophysical properties . Similarly, the structure and electronic properties of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline have been investigated using spectroscopic methods and quantum chemical calculations, providing insights into the influence of substituents on the benzene ring .

Chemical Reactions Analysis

The reactivity of 3-(Difluoromethoxy)aniline derivatives can be influenced by the presence of the difluoromethoxy group. For instance, the addition reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether leads to the formation of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, showcasing the potential for creating complex molecules with multiple fluorinated groups . Additionally, the bromination of 4-trifluoromethoxy aniline to produce 2,6-dibromo-4-trifluoromethoxy aniline demonstrates the compatibility of the difluoromethoxy group with halogenation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Difluoromethoxy)aniline derivatives are closely related to their molecular structure. The introduction of the difluoromethoxy group can significantly affect the liquid crystalline properties of aniline derivatives, as seen in the stable smectic phases exhibited by 4-trifluoromethoxy derivatives . Spectroscopic studies, including FT-IR, FT-Raman, NMR, and UV-Vis, along with quantum chemical calculations, have been used to characterize the properties of difluoroaniline molecules, revealing details about their vibrational spectra, electronic characteristics, and thermodynamic features .

Scientific Research Applications

Synthesis and Chemistry

3-(Difluoromethoxy)aniline is utilized in various chemical syntheses. Ke and Song (2017) developed an efficient method for synthesizing 3,3-difluoro-2-oxindole derivatives using copper/B2pin2-catalyzed difluoroacetylation of aniline, followed by intramolecular amidation. This method streamlines the synthesis of potent EP3 receptor antagonists (Ke & Song, 2017).

In another study, Wei et al. (2014) reported FeOx-supported platinum single-atom structures as highly active catalysts for the hydrogenation of substituted nitroarenes, including 3-nitrostyrene, to anilines. These catalysts are noted for their high chemoselectivity and reusability (Wei et al., 2014).

Environmental and Wastewater Treatment

Delftia sp. AN3, a bacterial strain, is known for its ability to degrade aniline and related compounds, including 3-(Difluoromethoxy)aniline. This strain is significant in the context of municipal wastewater treatment plants (Liu et al., 2002).

Safety And Hazards

3-(Difluoromethoxy)aniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, or vapors, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOFZRXRIPVBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378885
Record name 3-(Difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethoxy)aniline

CAS RN

22236-08-4
Record name 3-(Difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Difluoromethoxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
CF Gelin, B Stenne, H Coate, A Hiscox… - Journal of Medicinal …, 2023 - ACS Publications
Herein, we describe a series of substituted 1H-((1,2,3-triazol-4-yl)methoxy)pyrimidines as potent GluN2B negative allosteric modulators. Exploration of several five- and six-membered …
Number of citations: 3 pubs.acs.org
A Rahman, N Belur Ningegowda… - …, 2023 - Wiley Online Library
Pancreatic cancer is the most severe, as a consequence of asymptomatic nature and ineffective therapies among all malignancies. Nicotinamides are effective ring systems in the …
E Eggert, RC Hillig, S Koehr, D Stöckigt… - Journal of medicinal …, 2016 - ACS Publications
Protein lysine methyltransferases have recently emerged as a new target class for the development of inhibitors that modulate gene transcription or signaling pathways. SET and MYND …
Number of citations: 71 pubs.acs.org
A Rahman, ND Satyanarayan - papers.ssrn.com
Palladium based coupling brings uniqueness in the structure of many heterocyclic molecules, which are found to be biologically active; among them many have proven in anticancer …
Number of citations: 0 papers.ssrn.com
N Jeedimalla, M Flint, L Smith, A Haces… - European Journal of …, 2015 - Elsevier
The aim of this study was the synthesis and lead structure selection of a best anti-leukemic agent from a library of aza-podophyllotoxin analogues (APTs). To this end, we report a …
Number of citations: 23 www.sciencedirect.com
PJ Klein, JAM Christiaans, A Metaxas, RC Schuit… - Bioorganic & Medicinal …, 2015 - Elsevier
The N-methyl-d-aspartate receptor (NMDAr) is involved in many neurological and psychiatric disorders including Alzheimer’s disease and schizophrenia. Currently, it is not possible to …
Number of citations: 18 www.sciencedirect.com
E Lorthiois, K Anderson, A Vulpetti… - Journal of medicinal …, 2017 - ACS Publications
The highly specific S1 serine protease factor D (FD) plays a central role in the amplification of the complement alternative pathway (AP) of the innate immune system. Genetic …
Number of citations: 32 pubs.acs.org
KE Kil, Z Zhang, K Jokivarsi, C Gong, JK Choi… - Bioorganic & medicinal …, 2013 - Elsevier
N-(Chloro-3-methoxyphenyl)-2-picolinamide (3, ML128, VU0361737) is an mGlu 4 positive allosteric modulator (PAM), which is potent and centrally penetrating. 3 is also the first mGlu …
Number of citations: 24 www.sciencedirect.com
DN Deaton, Y Do, J Holt, MR Jeune, HF Kramer… - Bioorganic & Medicinal …, 2019 - Elsevier
With the goal of discovering more selective anti-inflammatory drugs, than COX inhibitors, to attenuate prostaglandin signaling, a fragment-based screen of hematopoietic prostaglandin …
Number of citations: 16 www.sciencedirect.com
JM Arencibia, N Brindani, S Franco-Ulloa… - Journal of Medicinal …, 2020 - ACS Publications
We previously reported a first set of hybrid topoisomerase II (topoII) poisons whose chemical core merges key pharmacophoric elements of etoposide and merbarone, which are two well…
Number of citations: 17 pubs.acs.org

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